molecular formula C23H21N3O3S B2361770 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-95-6

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2361770
CAS RN: 898420-95-6
M. Wt: 419.5
InChI Key: NKYSFDLJFFEJNE-UHFFFAOYSA-N
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Description

“4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C23H21N3O3S. It’s a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel phthalimide derivatives, which are structurally similar to the compound , have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives has been studied extensively . For instance, the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide and its derivatives have been synthesized and evaluated for antimicrobial activity. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines showing potential as antimicrobial agents against various bacteria and fungi (Desai, Shihora, & Moradia, 2007). Similarly, Vanparia et al. (2013) developed novel 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives with varied degrees of antimicrobial activity (Vanparia, Patel, Dixit, & Dixit, 2013).

Carbonic Anhydrase Inhibition

El-Azab et al. (2020) investigated the inhibitory action of synthesized benzenesulfonamide compounds against human carbonic anhydrase isoforms. They found significant inhibition, suggesting potential for disease management including glaucoma, epilepsy, arthritis, and cancer (El-Azab, Abdel-Aziz, Ahmed, Bua, Nocentini, Alsaif, Obaidullah, Hefnawy, & Supuran, 2020).

Luminescence Properties

Popov et al. (2017) synthesized a Schiff base ligand containing quinazolinone and studied its luminescence properties, indicating potential applications in materials science (Popov, Borodkin, Tsaturyan, Tupolova, Levchenkov, Minin, Burlov, Revinskii, Shcherbakov, & Raspopova, 2017).

Pharmacological Activities

A variety of pharmacological activities have been attributed to these compounds, including anti-inflammatory, analgesic, and antihypertensive properties, as explored by researchers like Rahman et al. (2014) (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Potential Anticancer Applications

Research by Alqasoumi et al. (2010) and others has explored the antitumor activities of these compounds, showing promising results in comparison with standard drugs like Doxorubicin (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Future Directions

The future directions for research on “4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties in greater detail.

properties

IUPAC Name

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-17-11-13-20(14-12-17)30(28,29)25-18-7-6-8-19(15-18)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYSFDLJFFEJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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